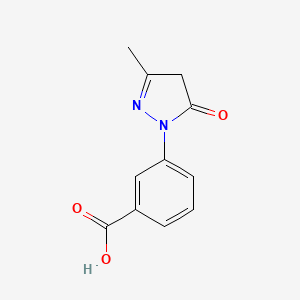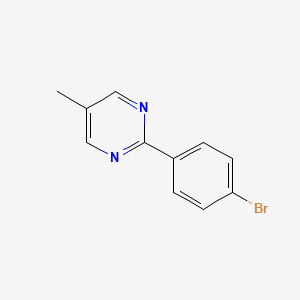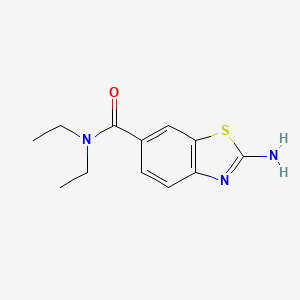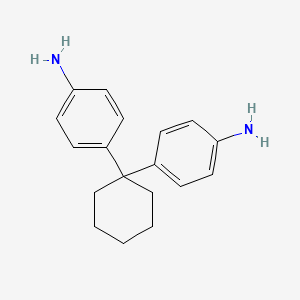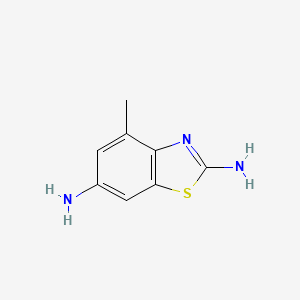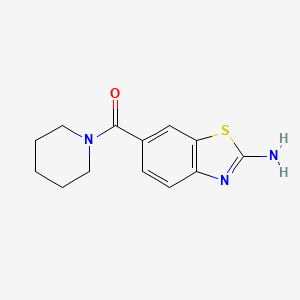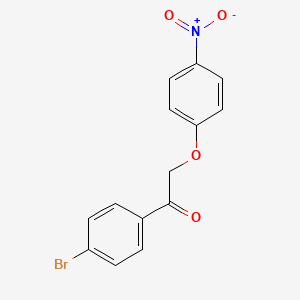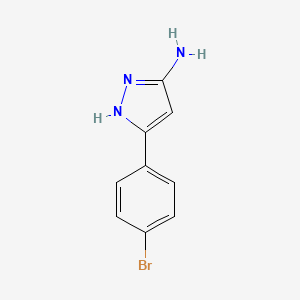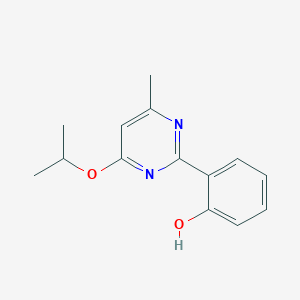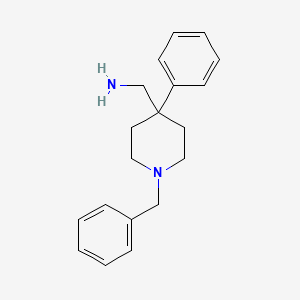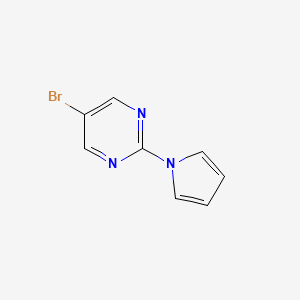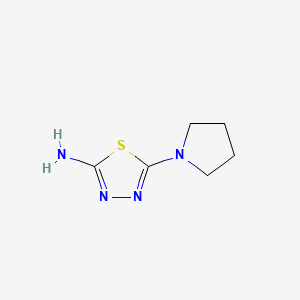
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine and related compounds involves cyclization reactions catalyzed by transition metals such as manganese(II). For instance, substituted thiosemicarbazide/thiohydrazide is cyclized into the corresponding thiadiazole in the presence of manganese(II) nitrate, leading to compounds with significant stability and intramolecular as well as intermolecular hydrogen bonding, crystallizing in the monoclinic system (Dani et al., 2013).
Molecular Structure Analysis
The molecular geometry and electronic structure of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine have been comprehensively investigated, revealing the compound's stable conformers through potential energy scans and high-level computational methods. Structural optimizations using DFT methods have provided insights into the ground state structure, vibrational wavenumbers, and electronic transitions indicating stability and potential for π⋯π transitions (Shukla et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine exhibit a variety of pathways, including tautomerism and the formation of complexes with metals such as cobalt(II) and zinc(II). These reactions are indicative of the compound's reactive nature and its ability to form stable complexes with a distorted octahedral geometry, contributing to its chemical versatility (Dulare et al., 2010).
Physical Properties Analysis
The physical properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, such as melting points, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies have shown that different conformations can lead to varied physical behaviors, highlighting the compound's complex physical characteristic spectrum (Laurella & Erben, 2016).
Chemical Properties Analysis
The chemical properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, such as reactivity, stability, and electronic structure, are significantly influenced by its unique molecular framework. Investigations into its electronic properties, including HOMO and LUMO energies, have revealed insights into the compound's stability and reactivity. Moreover, its interaction with various reagents and its potential in forming complexes with metals underscore its versatile chemical nature (Strzemecka, 2007).
Wissenschaftliche Forschungsanwendungen
1. Anticonvulsive Activity
- Methods of Application : The amino, alkoxy, and alkylsulfanyl derivatives of pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidines were prepared based on 8-chloro-2,2-dimethyl-5-pyrrolidin-1-yl-1,4-dihydro-2H-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine .
- Results or Outcomes : The compounds synthesized showed anticonvulsant activity, although the study did not provide specific quantitative data .
2. Anticancer Activity
- Methods of Application : The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
- Results or Outcomes : Preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .
3. Antitumor Activity
- Methods of Application : The standard MTT assay was used in vitro to evaluate the antitumor activity of the compound .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antitumor activity .
4. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antitumor activity .
5. Antimicrobial Activity
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antimicrobial activity .
6. Antidepressant Activity
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antidepressant activity .
7. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Application Summary : This compound has been used in the synthesis of inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study did not provide specific quantitative data on the results .
8. Antimicrobial Activity
- Application Summary : Pyrrolones and pyrrolidinones, which can be synthesized from tertiary amines like “5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine”, have shown antimicrobial activity .
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antimicrobial activity .
9. Anti-inflammatory Activity
- Application Summary : Pyrrolones and pyrrolidinones, which can be synthesized from tertiary amines like “5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine”, have shown anti-inflammatory activity .
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the anti-inflammatory activity .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJRWBCNZFSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363526 |
Source


|
| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
CAS RN |
71125-45-6 |
Source


|
| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

